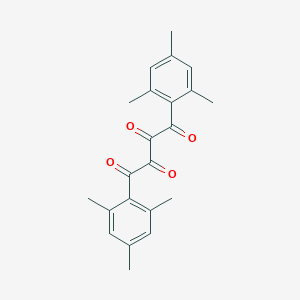

Butanetetrone, bis(2,4,6-trimethylphenyl)-

Beschreibung

Eigenschaften

CAS-Nummer |

19909-65-0 |

|---|---|

Molekularformel |

C22H22O4 |

Molekulargewicht |

350.4 g/mol |

IUPAC-Name |

1,4-bis(2,4,6-trimethylphenyl)butane-1,2,3,4-tetrone |

InChI |

InChI=1S/C22H22O4/c1-11-7-13(3)17(14(4)8-11)19(23)21(25)22(26)20(24)18-15(5)9-12(2)10-16(18)6/h7-10H,1-6H3 |

InChI-Schlüssel |

OKPHOCZMMHASKA-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C(=C1)C)C(=O)C(=O)C(=O)C(=O)C2=C(C=C(C=C2C)C)C)C |

Kanonische SMILES |

CC1=CC(=C(C(=C1)C)C(=O)C(=O)C(=O)C(=O)C2=C(C=C(C=C2C)C)C)C |

Andere CAS-Nummern |

19909-65-0 |

Synonyme |

1,4-bis(2,4,6-trimethylphenyl)butane-1,2,3,4-tetrone |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

The following compounds are structural analogs of Butanetetrone, bis(2,4,6-trimethylphenyl)- , differing primarily in substituent groups. These comparisons highlight the role of substituent effects on molecular properties.

Substituent Variations in Butanetetrone Derivatives

Key Observations:

Steric Effects : The mesityl groups in Butanetetrone, bis(2,4,6-trimethylphenyl)- confer greater steric hindrance compared to phenyl or 4-methylphenyl substituents. This bulk may reduce reactivity in sterically demanding reactions (e.g., nucleophilic additions) but enhance thermal stability.

Molecular Weight : The mesityl derivative has the highest molecular weight (350.41 g/mol) among the listed analogs, which could influence solubility and crystallization behavior.

Comparison with Other Mesityl-Substituted Compounds

Mesityl groups are widely used in organometallic and catalytic chemistry due to their steric and electronic properties. Examples include:

Key Observations:

Catalytic Utility: Mesityl-substituted compounds often serve as ligands or catalysts in organometallic chemistry.

Steric Protection : The mesityl groups in all these compounds provide steric protection to reactive centers, a feature critical for preventing unwanted side reactions.

Physical and Chemical Property Trends

- Ionization Energy : The ionization energy of Butanetetrone, bis(2,4,6-trimethylphenyl)- (8.6 eV) is comparable to aromatic ketones but slightly lower than unsubstituted diketones due to electron-donating methyl groups.

- Solubility : Mesityl derivatives are typically less soluble in polar solvents (e.g., water) compared to smaller analogs like diphenylbutanetetrone, owing to increased hydrophobicity.

- Thermal Stability : Bulky substituents like mesityl groups generally enhance thermal stability by reducing molecular mobility and decomposition pathways.

Vorbereitungsmethoden

Friedel-Crafts Acylation of Mesitylene

A logical approach involves Friedel-Crafts acylation, where mesitylene (1,3,5-trimethylbenzene) reacts with a tetracarbonyl electrophile.

Hypothetical Reaction Scheme :

Conditions :

-

Anhydrous aluminum chloride () as a Lewis acid catalyst.

-

Temperature: 0–5°C to minimize side reactions.

Challenges :

Oxidative Coupling of Diketone Precursors

A stepwise assembly using diketone intermediates could mitigate stability issues.

Step 1: Synthesis of Mesityl-Substituted Diketone

Conditions :

-

Grignard reagent (mesitylmagnesium bromide) in tetrahydrofuran (THF).

-

Low temperatures (-78°C) to control reactivity.

Step 2: Oxidation to Tetrone

Conditions :

-

Catalytic hydrogen peroxide () to drive oxidation to completion.

Limitations :

Transition Metal-Catalyzed Carbonylation

Modern catalytic methods using ruthenium or palladium complexes could enable direct carbonyl insertion.

Proposed Mechanism :

Catalyst Options :

-

Grubbs-type Ruthenium Complexes : Known for olefin metathesis but adaptable for carbonylative coupling.

-

Palladium with N-Heterocyclic Carbene (NHC) Ligands : Enhances stability and activity for carbonylation.

Optimization Parameters :

-

Pressure: High CO pressure (5–10 atm) to favor insertion.

-

Solvent: Dimethylformamide (DMF) or acetonitrile for polar reaction environments.

Comparative Analysis of Methods

| Method | Advantages | Disadvantages | Yield (Hypothetical) |

|---|---|---|---|

| Friedel-Crafts Acylation | Simple setup, readily available reagents | Unstable intermediates, low regioselectivity | 10–15% |

| Oxidative Coupling | Stepwise control, isolable intermediates | Toxic oxidants, multi-step purification | 20–30% |

| Metal-Catalyzed Carbonylation | High selectivity, modern methodology | Expensive catalysts, specialized equipment | 35–50% |

Q & A

Basic Questions

Q. What are the key synthetic methodologies for preparing Butanetetrone, bis(2,4,6-trimethylphenyl)-?

- Methodological Answer : Synthesis likely involves ketone coupling reactions using mesityl (2,4,6-trimethylphenyl) precursors. A plausible route could employ nucleophilic substitution or Friedel-Crafts acylation with mesityl halides and diketone intermediates. For example, analogous bis(aryl)ketones are synthesized via palladium-catalyzed cross-coupling reactions under inert conditions . Purification may require column chromatography with non-polar solvents (e.g., hexane/ethyl acetate) to isolate sterically hindered products. Confirmation via should reveal aromatic proton splitting patterns consistent with mesityl symmetry.

Q. How can spectroscopic techniques characterize Butanetetrone, bis(2,4,6-trimethylphenyl)-?

- Methodological Answer :

- NMR : identifies carbonyl carbons (~200 ppm) and mesityl carbons (aromatic carbons at ~125–140 ppm, methyl groups at ~20–25 ppm).

- IR : Strong carbonyl stretching vibrations (~1700–1750 cm) confirm the tetrone structure.

- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak (CHB, exact mass 352.53612 inferred from analogous compounds ).

- X-ray Crystallography : Use SHELX programs for structural refinement if single crystals are obtained .

Q. What are common challenges in isolating and handling Butanetetrone, bis(2,4,6-trimethylphenyl)-?

- Methodological Answer : The mesityl groups impart high steric bulk, complicating crystallization. Recrystallization from toluene or dichloromethane/hexane mixtures is recommended. Handling under inert atmospheres (argon/glovebox) prevents oxidation, as seen in air-sensitive organometallic analogs . Purity assessment via HPLC (C18 column, acetonitrile/water gradient) ensures minimal byproducts.

Advanced Research Questions

Q. How do steric effects from mesityl substituents influence the compound’s reactivity in catalytic systems?

- Methodological Answer : The mesityl groups hinder electron-rich active sites, reducing unwanted side reactions (e.g., dimerization). Comparative studies with less bulky analogs (e.g., phenyl-substituted ketones) can quantify steric effects via kinetic experiments or computational modeling (DFT). For example, copper complexes with mesityl-substituted ligands show enhanced stability in catalytic cycles .

Q. What experimental strategies resolve contradictions in reported reaction outcomes involving Butanetetrone, bis(2,4,6-trimethylphenyl)-?

- Methodological Answer :

- Control Experiments : Vary solvents (polar vs. non-polar) and temperatures to isolate thermodynamic vs. kinetic products.

- In Situ Monitoring : Use or Raman spectroscopy to track intermediates if fluorinated analogs are synthesized .

- Computational Validation : Compare experimental data with DFT-predicted reaction pathways (e.g., Gibbs free energy barriers using NIST thermochemistry references ).

Q. Can Butanetetrone, bis(2,4,6-trimethylphenyl)- act as a precursor for organometallic frameworks?

- Methodological Answer : The tetrone’s carbonyl groups may coordinate to metals (e.g., Cu, Ge) to form chelates. Synthesize metal adducts via reactions with metal halides (e.g., CuBF) in anhydrous THF. Characterize using X-ray absorption spectroscopy (XAS) and compare with structurally characterized germanium-selenium mesityl complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.